molecular formula C17H15F3N4O2S B4346270 ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B4346270
M. Wt: 396.4 g/mol
InChI Key: ZPFDEOQLQBZYBU-UHFFFAOYSA-N
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Description

Ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]thio}methyl)-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyano and trifluoromethyl groups. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Introduction of the Cyano Group: This step may involve the use of cyanogen bromide or other cyanating agents.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]thio}methyl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]thio}methyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism will depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]thio}methyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]thio}methyl)-1H-pyrazole-3-carboxylate: Similar structure but different functional groups.

    Methyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate: Similar structure but different ester group.

Properties

IUPAC Name

ethyl 1-[[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanylmethyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c1-2-26-16(25)13-6-7-24(23-13)9-27-15-12(8-21)10-4-3-5-11(10)14(22-15)17(18,19)20/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFDEOQLQBZYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CSC2=C(C3=C(CCC3)C(=N2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Reactant of Route 3
ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Reactant of Route 4
ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

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